molecular formula C63H112O42 B1673982 HP-beta-CD CAS No. 107745-73-3

HP-beta-CD

Cat. No. B1673982
CAS RN: 107745-73-3
M. Wt: 1541.5 g/mol
InChI Key: PMPYGZCSMCXHTA-ALZYTTNTSA-N
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Description

HP-beta-CD is a derivative of beta-cyclodextrin that is used as an excipient for steroid drugs and as a lipid chelator . It is a truncated cone-shaped oligosaccharide partially substituted by hydroxypropyl groups, and it has a hydrophilic external surface and a hydrophobic central cavity . This enables it to encapsulate hydrophobic guest molecules to form non-covalent dynamic inclusion complexes .


Synthesis Analysis

HP-beta-CD can be synthesized using various methods. For instance, composite nanoparticles consisting of zein and hydroxypropyl beta-cyclodextrin were prepared using a combined antisolvent co-precipitation/electrostatic interaction method . Other methods include kneading, physical mixture, and coprecipitation .


Molecular Structure Analysis

The molecular formula of HP-beta-CD is C63H112O42 . It has a hydrophilic external surface and a hydrophobic central cavity, which enables it to encapsulate hydrophobic guest molecules to form non-covalent dynamic inclusion complexes .


Chemical Reactions Analysis

HP-beta-CD can form inclusion complexes with various compounds to improve their solubility and stability . For example, the inclusion complex of chrysin with HP-beta-CD was prepared using various methods, and the resulting compound was found to be more stable in water under physiologically relevant conditions .


Physical And Chemical Properties Analysis

HP-beta-CD is a derivative of beta-cyclodextrin with improved water solubility . Its molecular weight is 1541.5 g/mol .

Scientific Research Applications

Drug Delivery and Bioavailability Enhancement

HP-beta-CD is widely used in the pharmaceutical industry to enhance the stability, solubility, and bioavailability of numerous molecules, including drugs . It forms inclusion complexes with guest molecules, improving their physicochemical properties . HP-beta-CD is the least toxic of the cyclodextrins and is well tolerated in humans .

Nutraceuticals

HP-beta-CD is also used to improve the stability and bioavailability of nutraceuticals . Nutraceuticals are products derived from food sources that provide extra health benefits, in addition to the basic nutritional value found in foods .

Thermodynamic Studies

Isothermal titration calorimetry (ITC) studies have been applied to HP-beta-CD/guest complexes, providing valuable thermodynamic data . These studies highlight the thermodynamic factors that are decisive for optimal encapsulation .

Stability of Oleuropein Inclusion Complexes

HP-beta-CD is used to prepare inclusion complexes due to its superior solubility and intestinal absorption . In a study, oleuropein (OL) inclusion complexes with beta-CD and HP-beta-CD were prepared, and it was found that these complexes significantly enhanced the solubility, intestinal permeation, and antioxidant activity of OL .

Treatment of Alzheimer’s Disease

HP-beta-CD has shown promise in animal studies for treating Alzheimer’s disease . The compound’s ability to bind and transport molecules could potentially be used to deliver therapeutic agents to the brain .

Treatment of Niemann-Pick Disease

HP-beta-CD is also being studied for its potential use in treating Niemann-Pick disease (NPC), a rare and fatal genetic disorder . The compound’s ability to bind cholesterol could potentially be used to remove excess cholesterol from cells, a characteristic feature of NPC .

Mechanism of Action

Target of Action

HP-beta-CD primarily targets cholesterol and other lipids within cells . It is known to interact with cholesterol in the cell membrane and within intracellular compartments, such as lysosomes . This interaction plays a crucial role in the compound’s therapeutic effects.

Mode of Action

HP-beta-CD interacts with its targets by forming inclusion complexes . These complexes are formed due to the compound’s unique structure, which allows it to encapsulate hydrophobic molecules such as cholesterol . This encapsulation process enhances the solubility and bioavailability of these molecules . In addition, HP-beta-CD can transport sequestered cholesterol from the lysosome to the cytosol, similar to the NPC1 and NPC2 proteins .

Biochemical Pathways

HP-beta-CD affects several biochemical pathways related to cholesterol metabolism. It reduces the intracellular accumulation of cholesterol by shifting the cellular cholesterol equilibrium away from the cell . This action can lead to significant changes in gene expression, including the reduction of LDLR and SREBP1 genes, which are involved in cholesterol uptake and synthesis .

Pharmacokinetics

HP-beta-CD exhibits fast distribution and elimination, similar to native beta-cyclodextrins . It is well-tolerated in various animal species, particularly when administered orally . The oral bioavailability of cyclodextrins is generally low, ranging from 0.1% to 3% . Hp-beta-cd can significantly enhance the bioavailability of encapsulated compounds .

Result of Action

The primary result of HP-beta-CD action is the reduction of intracellular cholesterol levels . This can lead to various cellular effects, including the activation of transcription factor EB, a master regulator of lysosomal function and autophagy . HP-beta-CD treatment also results in significant cell growth inhibition through G2/M cell-cycle arrest and apoptosis .

Action Environment

The action of HP-beta-CD can be influenced by various environmental factors. For instance, oxidative stress can increase both cholesterol uptake and intracellular accumulation of lipofuscin, a biomarker of aging . HP-beta-CD can mitigate these adverse effects by reducing cholesterol levels and associated gene expression . In the absence of oxidative stress, hp-beta-cd can paradoxically increase cholesterol accumulation via upregulation of cholesterol biosynthesis .

Safety and Hazards

HP-beta-CD is well tolerated in the animal species tested (rats, mice, and dogs), particularly when dosed orally, and shows only limited toxicity . In humans, the main adverse event has been diarrhea, and there have been no adverse events on kidney function documented to date .

Future Directions

HP-beta-CD has been used to improve the solubility and stability of various compounds, including drugs and nutraceuticals . Future research may focus on further exploring its potential applications in drug delivery and other areas .

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHGICHYURWBS-LKONHMLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017375
Record name 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trappsol Cyclo

CAS RN

107745-73-3
Record name beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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